molecular formula C4H9F3N2O2S B13102401 N-Methyl-1,1,1-trifluoro-2-propylsulfamide

N-Methyl-1,1,1-trifluoro-2-propylsulfamide

Cat. No.: B13102401
M. Wt: 206.19 g/mol
InChI Key: YAOAOPPXYHQOTD-UHFFFAOYSA-N
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Description

N-Methyl-1,1,1-trifluoro-2-propylsulfamide is a chemical compound with the molecular formula C4H9F3N2O2S and a molecular weight of 206.19 g/mol It is characterized by the presence of a trifluoromethyl group, a methyl group, and a sulfamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,1,1-trifluoro-2-propylsulfamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-methylsulfamide with 1,1,1-trifluoro-2-propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,1,1-trifluoro-2-propylsulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-1,1,1-trifluoro-2-propylsulfamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1,1,1-trifluoro-2-propylsulfamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfamide group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylsulfamide
  • 1,1,1-Trifluoro-2-propylamine
  • N-Methyl-1,1,1-trifluoro-2-propylamine

Uniqueness

N-Methyl-1,1,1-trifluoro-2-propylsulfamide is unique due to the presence of both a trifluoromethyl group and a sulfamide group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity, while the sulfamide group provides opportunities for hydrogen bonding and other interactions .

Properties

Molecular Formula

C4H9F3N2O2S

Molecular Weight

206.19 g/mol

IUPAC Name

1,1,1-trifluoro-N-(methylsulfamoyl)propan-2-amine

InChI

InChI=1S/C4H9F3N2O2S/c1-3(4(5,6)7)9-12(10,11)8-2/h3,8-9H,1-2H3

InChI Key

YAOAOPPXYHQOTD-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)NS(=O)(=O)NC

Origin of Product

United States

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